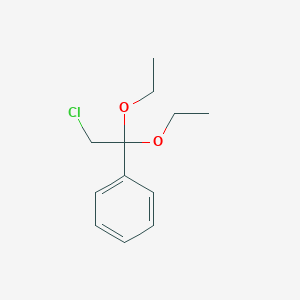

(2-Chloro-1,1-diethoxyethyl)benzene

Beschreibung

(2-Chloro-1,1-diethoxyethyl)benzene is a chlorinated aromatic compound featuring a benzene ring substituted with a 1,1-diethoxyethyl group and a chlorine atom at the 2-position. This structure combines the electron-withdrawing effects of chlorine with the electron-donating ethoxy groups, influencing its reactivity and physical properties. While direct references to this compound are absent in the provided evidence, analogous structures (e.g., chloroethoxybenzenes, dimethoxy-chloroethyl derivatives) offer insights into its behavior. For instance, compounds like 1-(2-chloroethoxy)-2-methoxybenzene (C₉H₁₁ClO₂) share structural motifs, highlighting the role of ethoxy and chloro substituents in modulating solubility and stability .

Eigenschaften

CAS-Nummer |

109481-85-8 |

|---|---|

Molekularformel |

C12H17ClO2 |

Molekulargewicht |

228.71 g/mol |

IUPAC-Name |

(2-chloro-1,1-diethoxyethyl)benzene |

InChI |

InChI=1S/C12H17ClO2/c1-3-14-12(10-13,15-4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

InChI-Schlüssel |

XWFBXIHYUGUDEU-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(CCl)(C1=CC=CC=C1)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,1-diethoxyethyl)benzene typically involves the reaction of benzene with 2-chloro-1,1-diethoxyethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the electrophilic aromatic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of (2-Chloro-1,1-diethoxyethyl)benzene may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through distillation or recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloro-1,1-diethoxyethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form simpler derivatives, such as ethylbenzene.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield 2-hydroxy-1,1-diethoxyethylbenzene, while oxidation with KMnO4 can produce 2-chloro-1,1-diethoxyethylbenzoic acid.

Wissenschaftliche Forschungsanwendungen

(2-Chloro-1,1-diethoxyethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Chloro-1,1-diethoxyethyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. The pathways involved may include the formation of covalent bonds with amino acid residues, leading to changes in protein function and activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table compares key structural and physical properties of (2-Chloro-1,1-diethoxyethyl)benzene with related chlorinated benzene derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| (2-Chloro-1,1-diethoxyethyl)benzene* | C₁₂H₁₇ClO₂ | 228.71 | ~250–270 (est.) | ~1.10 (est.) | 2-Cl, 1,1-diethoxyethyl |

| 1-(2-Chloroethoxy)-2-methoxybenzene | C₉H₁₁ClO₂ | 186.63 | 185–190 | 1.058 | 2-Cl, 1-ethoxy, 2-methoxy |

| (2-Chloro-1,1-dimethylethyl)benzene | C₁₀H₁₃Cl | 168.67 | 227 | 1.047 | 2-Cl, 1,1-dimethylethyl |

| 2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-one | C₁₀H₁₁ClO₃ | 214.65 | 190–195 | 1.068 | 2-Cl, 2,4-dimethoxy phenyl ketone |

*Estimated values based on analogous compounds in CRC Handbooks .

Key Observations :

- Substituent Effects: Ethoxy groups increase molecular weight and polarity compared to methyl or methoxy substituents, enhancing solubility in polar solvents like ethanol or ethyl acetate .

- Boiling Points : Compounds with bulkier substituents (e.g., diethoxyethyl) exhibit higher boiling points due to increased molecular surface area and van der Waals interactions .

Theoretical and Spectroscopic Insights

- DFT Calculations : Density functional theory (DFT) studies using B3LYP functionals, validated for accuracy in thermochemical and vibrational spectral predictions , could model the electronic structure of (2-Chloro-1,1-diethoxyethyl)benzene. For example, B3LYP predicts vibrational modes in chloroethoxybenzenes with <3% deviation from experimental IR spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.